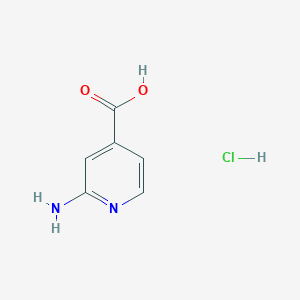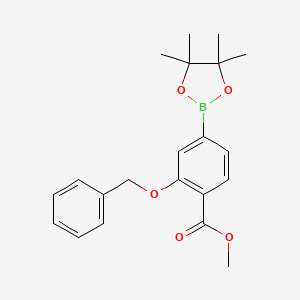![molecular formula C7H11F3N2O3 B1371670 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one CAS No. 862713-98-2](/img/structure/B1371670.png)
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one
Overview
Description
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino group, along with a trifluoroacetyl group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions .
Preparation Methods
The synthesis of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran, under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Deprotection: The BOC group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: The compound is used as a protecting group for amines in the synthesis of peptides.
Drug Development: It is used in the development of pharmaceuticals, where the BOC group protects amine functionalities during various synthetic steps.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules.
Mechanism of Action
The mechanism of action of 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from reacting with other reagents during synthesis. Upon deprotection, the BOC group is removed, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds to 1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one include:
These compounds also feature the BOC protecting group but differ in their specific structures and applications. The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl N-[(2,2,2-trifluoroacetyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O3/c1-6(2,3)15-5(14)12-11-4(13)7(8,9)10/h1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMGLKGCPSLRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)


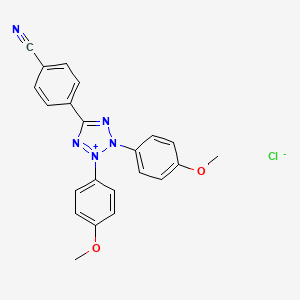

![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
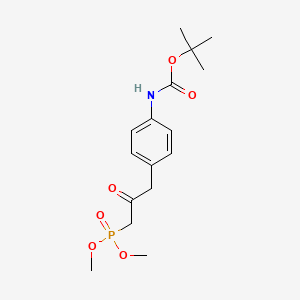
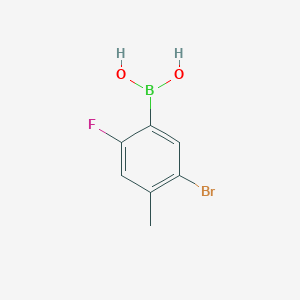
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)
